Itriglumide sodium

Description

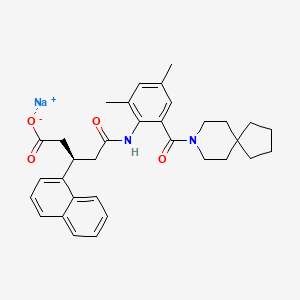

Itriglumide sodium (CAS 201605-51-8), chemically designated as (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-naphthalen-1-yl-5-oxopentanoic acid, is a synthetic small molecule classified as a selective cholecystokinin B receptor (CCK-BR) antagonist . Its synthesis involves condensation of intermediates derived from 3,5-dimethylisatoic acid anhydride and 3(R)-(1-naphthyl)glutaric acid monomethyl ester, followed by hydrolysis .

Pharmacologically, itriglumide exhibits high potency and selectivity for CCK-BR, with an IC50 of 2.3 nM . It effectively blocks gastrin-stimulated acid secretion in parietal cells (IC50 = 5.9 nM) and modulates delta-opioid receptor-mediated analgesia by preventing CCK-BR-mediated tolerance .

Properties

Molecular Formula |

C33H37N2NaO4 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

sodium;(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate |

InChI |

InChI=1S/C33H38N2O4.Na/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27;/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38);/q;+1/p-1/t25-;/m1./s1 |

InChI Key |

POCBIGAWFDIUCL-VQIWEWKSSA-M |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)C[C@H](CC(=O)[O-])C4=CC=CC5=CC=CC=C54)C.[Na+] |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)[O-])C4=CC=CC5=CC=CC=C54)C.[Na+] |

Synonyms |

eta-(2-((2-(azaspiro(4.5)dec-8-ylcarbonyl)-4,6-dimethylphenyl)amino)-2-oxoethyl)-(R)-1-naphthalenepropanoic acid CR 2945 CR-2945 CR2945 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Selectivity and Mechanism of Action

Clinical and Preclinical Outcomes

- Itriglumide demonstrated superior prevention of opioid analgesic tolerance in arthritic rats compared to non-CCK-BR antagonists .

- Spiroglumide and itriglumide both exhibit antisecretory effects, but spiroglumide’s additional prokinetic action may benefit functional dyspepsia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.